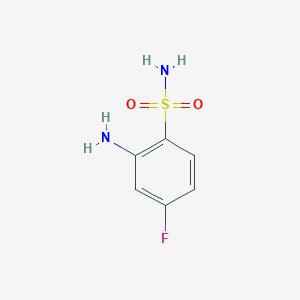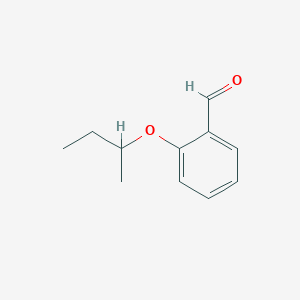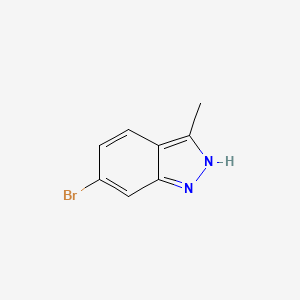
10-Phenyl-5,10-dihydrophenazine-2,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Phenyl-5,10-dihydrophenazine-2,8-diamine (PDD) is an organic compound that has been studied extensively for its potential applications in scientific research. It is an aromatic heterocyclic compound that is composed of two rings, one phenyl ring and one dihydrophenazine ring. It is an aromatic amine, meaning that it has a nitrogen atom attached to an aromatic ring. PDD has been studied for its potential use in a variety of scientific research applications, including its ability to act as a catalyst, its ability to act as a ligand, and its ability to act as a molecular probe.
Aplicaciones Científicas De Investigación
10-Phenyl-5,10-dihydrophenazine-2,8-diamine has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to act as a catalyst, its ability to act as a ligand, and its ability to act as a molecular probe. As a catalyst, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine has been found to be effective in the synthesis of various organic compounds, including polymers and pharmaceuticals. As a ligand, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine has been found to be effective in the binding of various metal ions, such as copper, zinc, and iron. As a molecular probe, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine has been found to be effective in the detection of various chemical compounds, such as proteins and DNA.
Mecanismo De Acción
The mechanism of action of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine is not well understood. However, it is believed that 10-Phenyl-5,10-dihydrophenazine-2,8-diamine acts as a catalyst by facilitating the formation of covalent bonds between two molecules. It is also believed that 10-Phenyl-5,10-dihydrophenazine-2,8-diamine acts as a ligand by binding to metal ions, such as copper, zinc, and iron, and forming coordination complexes. Finally, it is believed that 10-Phenyl-5,10-dihydrophenazine-2,8-diamine acts as a molecular probe by binding to various chemical compounds, such as proteins and DNA, and allowing them to be detected.
Biochemical and Physiological Effects
The biochemical and physiological effects of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine are not well understood. However, it is believed that 10-Phenyl-5,10-dihydrophenazine-2,8-diamine may have some effects on the body, such as the ability to modulate the activity of certain enzymes, modulate the activity of certain hormones, and modulate the expression of certain genes. Additionally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine may have some effects on the immune system, such as the ability to modulate the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Phenyl-5,10-dihydrophenazine-2,8-diamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly stable in a variety of conditions. Additionally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine can act as a catalyst, a ligand, and a molecular probe, making it useful for a variety of scientific research applications. However, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine also has some limitations. It has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine is relatively unstable in the presence of strong bases and strong acids, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine in scientific research. One potential future direction is the use of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine as a drug delivery system. 10-Phenyl-5,10-dihydrophenazine-2,8-diamine could be used to deliver drugs to specific parts of the body, such as the brain, in order to target specific diseases. Additionally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine could be used to target specific cells, such as cancer cells, in order to selectively kill them. Another potential future direction is the use of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine as an imaging agent. 10-Phenyl-5,10-dihydrophenazine-2,8-diamine could be used to image specific parts of the body, such as the brain, in order to diagnose and monitor diseases. Finally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine could be used as a catalyst in the synthesis of various organic compounds, such as pharmaceuticals and polymers.
Métodos De Síntesis
10-Phenyl-5,10-dihydrophenazine-2,8-diamine can be synthesized using a variety of methods. The most common method is a one-pot synthesis, which involves the reaction of a phenyl-diazonium salt with an amine. This reaction yields the desired dihydrophenazine ring. A second method involves the reaction of an aryl halide with an amine in the presence of a base. This method yields the desired dihydrophenazine ring as well as the phenyl ring. Finally, a third method involves the reaction of an aryl halide with an amine in the presence of a base and a reducing agent. This method yields the desired dihydrophenazine ring as well as the phenyl ring, and is the most commonly used method for the synthesis of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine.
Propiedades
IUPAC Name |
10-phenyl-5H-phenazine-2,8-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15/h1-11,21H,19-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOERUJDNEVQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)N)NC4=C2C=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614044 |
Source


|
| Record name | 10-Phenyl-5,10-dihydrophenazine-2,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54668-92-7 |
Source


|
| Record name | 10-Phenyl-5,10-dihydrophenazine-2,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

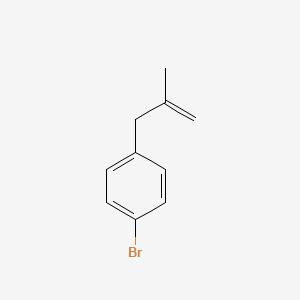


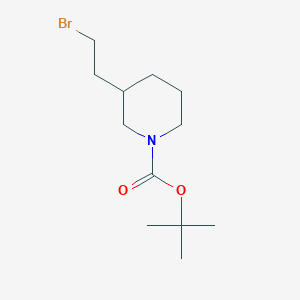
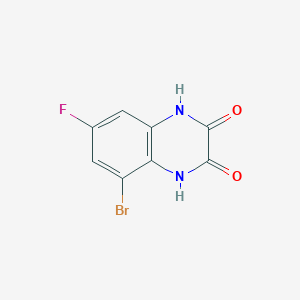
![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)
![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)


